molecular formula C11H11N5 B4799478 1-Phenyl-3-pyrimidin-2-ylguanidine

1-Phenyl-3-pyrimidin-2-ylguanidine

Cat. No.: B4799478
M. Wt: 213.24 g/mol
InChI Key: IFTCJPJJVITAQS-UHFFFAOYSA-N
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Description

1-Phenyl-3-pyrimidin-2-ylguanidine is a heterocyclic compound that features a pyrimidine ring fused with a guanidine group and a phenyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the pyrimidine ring, a common motif in many biologically active molecules, adds to its importance.

Preparation Methods

The synthesis of 1-Phenyl-3-pyrimidin-2-ylguanidine can be achieved through several routes. One common method involves the reaction of pyrimidine derivatives with phenylguanidine under specific conditions. For instance, the reaction of 2-chloropyrimidine with phenylguanidine in the presence of a base such as potassium carbonate can yield the desired compound. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and advanced purification techniques are often employed to ensure the efficiency and scalability of the process .

Chemical Reactions Analysis

1-Phenyl-3-pyrimidin-2-ylguanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

1-Phenyl-3-pyrimidin-2-ylguanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-pyrimidin-2-ylguanidine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

1-Phenyl-3-pyrimidin-2-ylguanidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-phenyl-2-pyrimidin-2-ylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c12-10(15-9-5-2-1-3-6-9)16-11-13-7-4-8-14-11/h1-8H,(H3,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTCJPJJVITAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=NC2=NC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C(=N/C2=NC=CC=N2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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